molecular formula C8H12N2O2 B1428576 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester CAS No. 869846-77-5

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester

Cat. No. B1428576
Key on ui cas rn: 869846-77-5
M. Wt: 168.19 g/mol
InChI Key: AFTLZPPPLWNJKU-UHFFFAOYSA-N
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Patent
US07714010B2

Procedure details

(E)-3-(1-Methyl-1H-imidazol-2-yl)-acrylic acid methyl ester (0.86 g) is dissolved in MeOH (10 ml) and hydrogenated at 3 bar at RT for 2 h using Pd/C (10%, 0.1 g) as catalyst. After filtration and evaporation of the solvent the compound (0.87 g) is obtained.
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])/[CH:4]=[CH:5]/[C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1>CO.[Pd]>[CH3:1][O:2][C:3](=[O:12])[CH2:4][CH2:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
COC(\C=C\C=1N(C=CN1)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent the compound (0.87 g)
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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